molecular formula C10H11N3 B2676210 2-Methyl-4-(1H-pyrazol-1-yl)aniline CAS No. 727993-37-5

2-Methyl-4-(1H-pyrazol-1-yl)aniline

Cat. No.: B2676210
CAS No.: 727993-37-5
M. Wt: 173.219
InChI Key: QJYXYKMDSQIDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an aniline and a pyrazole ring in its structure imparts unique chemical properties that can be exploited in different scientific and industrial applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1H-pyrazol-1-yl)aniline typically involves the reaction of 2-methyl-4-nitroaniline with hydrazine derivatives under specific conditions. One common method includes the reduction of 2-methyl-4-nitroaniline to 2-methyl-4-aminophenylhydrazine, followed by cyclization with an appropriate aldehyde or ketone to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1H-pyrazol-1-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological functions. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-4-(1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole and aniline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-4-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-9(3-4-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYXYKMDSQIDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727993-37-5
Record name 2-methyl-4-(1H-pyrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of intermediate 82 (200 mg, 0.7 mmol), 1H-pyrazole (95 mg, 2 eq), CuI (133 mg, 1 eq), K2CO3 (290 mg, 2.1 eq) and (1R,2R)-diaminomethylcyclohexane (100 mg, 1 eq) in anh. NMP (1 mL), under N2, was heated at 150° C. for 6 hr. It was cooled down to r.t. and poured into water. EtOAc was added and the phases were separated. The aqueous layer was further extracted with EtOAc (2×10 mL). The combined organic extracts were dried over anh. Na2SO4, the solids were filtered and the solvent evaporated. The residue was purified by flash-chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound as a white solid (85.6 mg, 70%).
[Compound]
Name
intermediate 82
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
133 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.